N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
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Overview
Description
N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that features both an imidazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates separately, followed by their coupling through amide bond formation. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur to facilitate the formation of C-N bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the imidazole or indole rings.
Scientific Research Applications
N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The imidazole and indole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 4-(1H-Imidazol-1-yl)phenol
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to its combined imidazole and indole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds that contain only one of these moieties .
Biological Activity
N-(1H-imidazol-2-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article presents an overview of its biological activity, including its interactions with various biological systems, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula C17H20N4O and a molecular weight of approximately 296.37 g/mol. Its structure consists of an imidazole ring fused with an indole moiety, along with a propanamide functional group, which contributes to its pharmacological properties .
Biological Activity Overview
This compound exhibits significant biological activity, particularly as an antagonist at serotonin receptors . This activity suggests potential applications in treating psychiatric disorders and other conditions influenced by serotonin signaling. Additionally, compounds with similar structures have been explored for their antimicrobial and antitubercular properties , indicating a broad spectrum of biological effects.
Key Biological Activities
- Serotonin Receptor Antagonism : The compound's ability to interact with serotonin receptors positions it as a candidate for treating mood disorders.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may possess similar properties.
Synthesis
The synthesis of this compound typically involves several synthetic steps that incorporate the imidazole and indole structures effectively. The precise methods can vary but usually include:
- Formation of the imidazole ring.
- Coupling with the indole moiety.
- Introduction of the propanamide group.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Serotonin receptor antagonist | |
Indomethacin | Anti-inflammatory | |
5-Hydroxytryptamine (Serotonin) | Natural neurotransmitter |
Example Study
In one study exploring similar indole-based compounds, researchers found that modifications to the indole structure significantly enhanced receptor binding affinity and selectivity. These findings suggest that further optimization of this compound could lead to improved therapeutic profiles for psychiatric disorders .
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C17H20N4O/c1-12(2)21-11-13(14-5-3-4-6-15(14)21)7-8-16(22)20-17-18-9-10-19-17/h3-6,9-12H,7-8H2,1-2H3,(H2,18,19,20,22) |
InChI Key |
SBJJDGLGBBIUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
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